molecular formula C12H24ClN3O3 B3059733 (S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride CAS No. 1217706-03-0

(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B3059733
CAS No.: 1217706-03-0
M. Wt: 293.79
InChI Key: LBCLBCRUJZYOOS-FVGYRXGTSA-N
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Description

(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H24ClN3O3 and its molecular weight is 293.79. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that piperazine-based compounds are often found in drugs or bioactive molecules . They are used in various therapeutic classes, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of Action

Piperazine derivatives are known for their versatile binding possibilities with metal ions . They can interact with their targets and induce changes in the biological system. The exact nature of these interactions and the resulting changes would depend on the specific targets and the therapeutic class of the compound.

Biochemical Pathways

Piperazine-based compounds are known to have diverse applications in biological systems, exhibiting properties such as antihistamine, anticancer, antimicrobial, and antioxidant . These properties suggest that the compound could affect a variety of biochemical pathways, with downstream effects varying based on the specific pathways and targets involved.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound could have favorable ADME properties, potentially enhancing its bioavailability.

Result of Action

Piperazine-based compounds are known to have diverse biological effects, including antihistamine, anticancer, antimicrobial, and antioxidant properties . This suggests that the compound could have a variety of molecular and cellular effects, depending on its specific targets and mode of action.

Properties

IUPAC Name

tert-butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCLBCRUJZYOOS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662703
Record name tert-Butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217706-03-0
Record name tert-Butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
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(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
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(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

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